Comparative 5-HT2A Receptor Affinity: 5-Bromo-2-methoxyphenethylamine vs. 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
5-Bromo-2-methoxyphenethylamine hydrobromide demonstrates substantially lower affinity for the 5-HT2A receptor compared to the prototypical 2C-class compound 2C-B (4-Bromo-2,5-dimethoxyphenethylamine). This difference quantifies the impact of the 2,5-dimethoxy pharmacophore versus a 2-methoxy-5-bromo pattern on serotonergic target engagement [1].
| Evidence Dimension | Binding affinity (Ki) at serotonin 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 208 nM |
| Comparator Or Baseline | 2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Ki = 2.2 nM |
| Quantified Difference | ~95-fold lower affinity |
| Conditions | Radioligand binding assay using rat 5-HT2A receptor, [3H]-DOB as radioligand for target; comparable assay context for comparator. |
Why This Matters
This ~95-fold difference in affinity demonstrates that 5-Bromo-2-methoxyphenethylamine hydrobromide cannot serve as a functional substitute for 2C-B in studies requiring high-potency 5-HT2A engagement.
- [1] BindingDB. BDBM50049527: 2-(5-Bromo-2-methoxy-phenyl)-ethylamine. 5-HT2A receptor (Rat) Ki = 208 nM. View Source
